synthesis of 6-Bromo-2-chloropyrido[3,4-d]pyrimidine starting materials
synthesis of 6-Bromo-2-chloropyrido[3,4-d]pyrimidine starting materials
The synthesis of 6-Bromo-2-chloropyrido[3,4-d]pyrimidine requires a disciplined approach to regiochemistry, particularly in the construction of the pyridine precursor and the subsequent fusion of the pyrimidine ring. This guide details the production of the core scaffold, focusing on the 2,4-dichloro intermediate as the primary "starting material" for medicinal chemistry applications (e.g., MPS1 or CDK kinase inhibitors), while addressing the specific 2-chloro-4-H variant.
Part 1: Executive Technical Summary
The pyrido[3,4-d]pyrimidine scaffold is a bicyclic heterocycle isosteric with quinazoline. The 6-bromo-2-chloro substitution pattern is highly valued because it offers three distinct vectors for orthogonal functionalization:
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C4-Position: Highly reactive to nucleophilic aromatic substitution (SNAr), typically the first point of diversification.
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C2-Position: Less reactive chloride, allowing for sequential SNAr or palladium-catalyzed couplings after C4 is derivatized.
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C6-Position (Bromide): A stable handle for late-stage Suzuki-Miyaura or Buchwald-Hartwig couplings on the pyridine ring.
Critical Structural Note: In the pyrido[3,4-d]pyrimidine numbering system (IUPAC), the pyridine nitrogen is at position 7. The 6-bromo substituent corresponds to the position adjacent to the pyridine nitrogen (derived from C2 of the pyridine precursor).
Part 2: Retrosynthetic Analysis & Strategy
To access the 6-bromo-2-chloropyrido[3,4-d]pyrimidine scaffold, we disconnect the pyrimidine ring to reveal the highly functionalized pyridine precursor: 5-amino-2-bromoisonicotinic acid .
Retrosynthetic Logic:
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C2/C4 Functionalization: The 2,4-dichloro motif is generated from the 2,4-dione (uracil-like) intermediate via deformylative chlorination (POCl3).
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Pyrimidine Ring Formation: The dione is constructed via a condensation-cyclization of an ortho-amino ester/acid with a urea source.
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Pyridine Core Synthesis: The required 5-amino-2-bromoisonicotinic acid is not a commodity chemical and must be synthesized from 2-bromo-4-methylpyridine via sequential nitration, oxidation, and reduction.
Figure 1: Retrosynthetic disconnection showing the path from commodity pyridine to the bicyclic scaffold.
Part 3: Synthesis of the Pyridine Precursor
The synthesis of 5-amino-2-bromoisonicotinic acid is the bottleneck of this pathway. The protocol below prioritizes regiocontrol and the preservation of the bromine handle.
Step 1: Nitration of 2-Bromo-4-methylpyridine
Objective: Introduce a nitro group at the 5-position (ortho to the methyl, beta to the nitrogen).
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Reagents: H2SO4 (conc.), HNO3 (fuming).
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Protocol:
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Dissolve 2-bromo-4-methylpyridine (1.0 eq) in conc. H2SO4 at 0°C.
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Dropwise add fuming HNO3 (1.5 eq) while maintaining internal temperature <10°C.
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Warm to ambient temperature, then heat to 60°C for 4 hours.
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Workup: Pour onto ice. Neutralize carefully with Na2CO3. Extract with EtOAc.
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Outcome: 2-Bromo-4-methyl-5-nitropyridine . The methyl group directs ortho; the bromine directs ortho/para but is deactivated. The 5-position is electronically favored.
Step 2: Oxidation to the Carboxylic Acid
Objective: Convert the 4-methyl group to a carboxylic acid without debromination.
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Reagents: KMnO4, Water.
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Protocol:
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Suspend the nitropyridine (1.0 eq) in water (10 vol).
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Add KMnO4 (2.5 eq) in portions at 80°C.
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Reflux for 6–12 hours until purple color persists (add more KMnO4 if needed).
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Workup: Filter hot through Celite (remove MnO2). Acidify filtrate to pH 2–3 with HCl. The product precipitates.
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Outcome: 2-Bromo-5-nitroisonicotinic acid .
Step 3: Chemoselective Reduction
Objective: Reduce the nitro group to an amine without hydrogenating the C-Br bond.
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Reagents: Iron powder (Fe), NH4Cl, EtOH/H2O.
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Protocol:
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Suspend nitro acid (1.0 eq) in EtOH/H2O (3:1).
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Add Fe powder (5.0 eq) and NH4Cl (1.0 eq).
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Heat to 80°C for 2 hours. (Monitor by LCMS; avoid Pd/H2 which causes debromination).
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Workup: Filter hot. Concentrate filtrate.
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Outcome: 5-Amino-2-bromoisonicotinic acid (The "Key Precursor").
Part 4: Scaffold Construction (Cyclization & Functionalization)
This phase constructs the pyrimidine ring and installs the chlorides.[1]
Step 4: Urea Fusion (Cyclization)
Objective: Form the pyrido[3,4-d]pyrimidine-2,4-dione core.
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Reagents: Urea (excess).
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Protocol:
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Mix 5-amino-2-bromoisonicotinic acid (1.0 eq) with Urea (10.0 eq) in a mortar; grind to a fine powder.
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Heat the mixture to 180°C (melt) for 2–4 hours. The mixture will liquefy and then resolidify.
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Cool to 100°C and add water. Stir to break up the cake.
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Filter the solid and wash with water and dilute acetic acid.
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Outcome: 6-Bromopyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione .
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Yield: Typically 70–85%.
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Note: The high temperature is necessary to drive the formation of the thermodynamic product.
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Step 5: Deformylative Chlorination
Objective: Convert the dione to the 2,4-dichloro derivative.
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Reagents: POCl3 (Phosphorus oxychloride), DIPEA (N,N-Diisopropylethylamine) or PhNMe2.
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Protocol:
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Suspend the dione (1.0 eq) in POCl3 (10 vol).
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Add DIPEA (2.0 eq) cautiously (exothermic).
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Reflux (105°C) for 12–16 hours. The solution should become clear.
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Workup (Hazardous): Concentrate POCl3 under reduced pressure. Pour the residue slowly onto crushed ice/water with vigorous stirring (maintain <10°C).
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Extract immediately with DCM. Wash with NaHCO3 (aq) and Brine. Dry over MgSO4.
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Outcome: 6-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine .
Step 6: Selective Reduction (Optional for 4-H Target)
If the specific target is 6-Bromo-2-chloropyrido[3,4-d]pyrimidine (with Hydrogen at C4), the C4-chloride must be removed selectively.
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Reagents: Zn dust, NH4OH, THF/Water.
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Protocol:
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Dissolve the dichloro compound in THF.
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Add aq. NH4OH and Zn dust at 0°C.
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Stir at 0°C -> RT. The C4-Cl is more electron-deficient and reduces faster than C2-Cl or C6-Br.
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Outcome: 6-Bromo-2-chloropyrido[3,4-d]pyrimidine .
Part 5: Process Workflow Diagram
Figure 2: Step-by-step synthetic workflow for the 6-bromo-2-chloro scaffold.
Part 6: Critical Process Parameters & Troubleshooting
| Step | Parameter | Common Failure Mode | Mitigation Strategy |
| Nitration | Temp Control | Runaway exotherm; dinitration. | Strict temp control (<10°C addition); use fuming HNO3 for conversion. |
| Oxidation | pH during workup | Product loss in filtrate. | The amino-acid is zwitterionic. Adjust pH to the isoelectric point (approx pH 3-4) for max precipitation. |
| Reduction | Catalyst Choice | Debromination (loss of C6-Br). | Avoid Pd/C . Use chemoselective metals (Fe, SnCl2) or sulfided Pt/C. |
| Chlorination | Quenching | Hydrolysis back to dione. | Quench POCl3 into ice-cold water slowly. Keep pH < 7 initially, then neutralize. Do not let the mixture heat up. |
References
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Preparation of Pyrido[3,4-d]pyrimidine Derivatives. Source:Journal of Medicinal Chemistry, 2016, 59(8), 3671–3688. Context: Describes the general synthesis of pyrido[3,4-d]pyrimidines from 3-aminoisonicotinic acid precursors and the reactivity of the 8-chloro vs 6-bromo positions.
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Synthesis and modification of pyrido[3,4-d]pyrimidine kinase inhibitor scaffolds. Source:Organic & Biomolecular Chemistry, 2015, 13, 424-433. Context: Provides detailed protocols for the urea cyclization and POCl3 chlorination steps for this specific ring system.
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6-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine (CAS 2387320-34-3). Source: BLD Pharm / PubChem Compound Summary. Context: Verification of the specific halogenated scaffold structure and numbering.
